2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide
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Overview
Description
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide typically involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction mixture is cooled to room temperature, filtered, concentrated under reduced pressure, diluted with methylene chloride, washed with hydrochloric acid solution, water, saturated sodium bicarbonate solution, and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo[2,1-b][1,3]thiazole derivatives .
Scientific Research Applications
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate hydrochloride
- 7-AC-2-(2,4-DIMETHYLPHENYL)-5H,6H,7H-IMIDAZO(2,1-B)(1,3)THIAZOL-4-IUM BROMIDE
Uniqueness
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is unique due to its specific structural features and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to similar compounds .
Biological Activity
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused imidazole-thiazole ring structure, which is known to impart various pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name: 2-(5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid hydrobromide
- CAS Number: 2648982-52-7
- Molecular Formula: C7H8N2O2S·Br
- Molecular Weight: 265.13 g/mol
- Purity: 95%
The biological activity of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it may affect the activity of protein kinases that are critical in cancer cell signaling .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function .
- Antitumor Activity : Research has indicated that derivatives of imidazole-thiazole compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This is linked to the modulation of cell cycle regulators .
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various imidazole-thiazole derivatives on glioma cell lines. The results showed that compounds similar to 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide exhibited significant cytotoxicity with GI50 values below 10 μM in sensitive cell lines .
- Antimicrobial Activity : In another investigation, the compound was tested against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Properties
Molecular Formula |
C7H9BrN2O2S |
---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid;hydrobromide |
InChI |
InChI=1S/C7H8N2O2S.BrH/c10-6(11)3-5-4-9-2-1-8-7(9)12-5;/h4H,1-3H2,(H,10,11);1H |
InChI Key |
BKVJBWRDHTZXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(SC2=N1)CC(=O)O.Br |
Origin of Product |
United States |
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